2-(2-Bromoethyl)benzonitrile
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Overview
Description
2-(2-Bromoethyl)benzonitrile is an organic compound with the molecular formula C9H8BrN. It is a light-yellow to yellow liquid at room temperature and is known for its applications in various fields of scientific research and industry .
Mechanism of Action
Target of Action
It’s known that brominated compounds often interact with various biological targets, including proteins and enzymes, by forming covalent bonds .
Mode of Action
Brominated compounds like this often act through a mechanism of electrophilic aromatic substitution . The bromine atom on the ethyl group can be replaced by a nucleophile, leading to various reactions .
Biochemical Pathways
It’s known that brominated compounds can participate in various reactions, such as free radical bromination and nucleophilic substitution .
Pharmacokinetics
As a small molecule, it’s likely to be absorbed well in the body. The bromine atom might make the compound more lipophilic, potentially affecting its distribution and metabolism .
Result of Action
It’s known that brominated compounds can cause various changes at the molecular level, such as modifying protein function or disrupting cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Bromoethyl)benzonitrile . Factors such as pH, temperature, and the presence of other chemicals can affect its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Bromoethyl)benzonitrile can be synthesized through the bromination of 2-ethylbenzonitrile. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4)
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids
Scientific Research Applications
2-(2-Bromoethyl)benzonitrile is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: As a precursor in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: In the development of drugs and therapeutic agents.
Industry: In the production of dyes, agrochemicals, and polymers
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)benzonitrile: Similar in structure but with a bromomethyl group instead of a bromoethyl group.
4-(Bromomethyl)benzonitrile: Similar but with the bromomethyl group in the para position.
2-Bromobenzonitrile: Lacks the ethyl group, making it less reactive in certain substitution reactions
Uniqueness
2-(2-Bromoethyl)benzonitrile is unique due to its bromoethyl group, which provides additional reactivity and versatility in synthetic applications compared to its analogs. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
2-(2-bromoethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZRKPDDKSEWCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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